Bis-Bromoacetamido-PEG11
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Overview
Description
Bis-Bromoacetamido-PEG11 is a polyethylene glycol (PEG) derivative that contains two bromide groups. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions, making this compound highly useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Bromoacetamido-PEG11 typically involves the reaction of polyethylene glycol with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis-Bromoacetamido-PEG11 primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups. These reactions are facilitated by the good leaving ability of the bromide ions .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include thiols, amines, and alcohols.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are typically used.
Major Products
The major products formed from these reactions are typically PEG derivatives with various functional groups, depending on the nucleophile used. For example, reactions with thiols yield PEG-thiol derivatives, while reactions with amines produce PEG-amine derivatives .
Scientific Research Applications
Bis-Bromoacetamido-PEG11 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Bis-Bromoacetamido-PEG11 involves the nucleophilic substitution of the bromide groups by various nucleophiles. This reaction leads to the formation of stable covalent bonds between the PEG moiety and the nucleophile, resulting in the desired functionalized PEG derivative. The PEG spacer enhances the solubility and stability of the resulting compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-chloroacetamido-PEG11: Similar to Bis-Bromoacetamido-PEG11 but contains chloride groups instead of bromide groups.
Bis-iodoacetamido-PEG11: Contains iodine groups instead of bromide groups.
Bis-thioacetamido-PEG11: Contains thiol groups instead of bromide groups
Uniqueness
This compound is unique due to its bromide groups, which are excellent leaving groups for nucleophilic substitution reactions. This property makes it highly efficient for various chemical modifications and functionalizations compared to its chloride and iodine counterparts .
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54Br2N2O13/c29-25-27(33)31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-28(34)26-30/h1-26H2,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBOGVBIQGRVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54Br2N2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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